molecular formula C14H10BrClN2O B2896623 N-(4-Bromophenyl)-2-oxo-2-phenylethanehydrazonoyl chloride CAS No. 80831-01-2

N-(4-Bromophenyl)-2-oxo-2-phenylethanehydrazonoyl chloride

Cat. No.: B2896623
CAS No.: 80831-01-2
M. Wt: 337.6
InChI Key: BJMKMEYLBCKTBP-JXAWBTAJSA-N
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Description

N-(4-Bromophenyl)-2-oxo-2-phenylethanehydrazonoyl chloride: is an organic compound that features a bromophenyl group attached to a hydrazonoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromophenyl)-2-oxo-2-phenylethanehydrazonoyl chloride typically involves the reaction of 4-bromoaniline with a suitable acyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, 4-bromoaniline can be reacted with acetyl chloride in the presence of a base to form the intermediate, which is then further reacted with hydrazine to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-Bromophenyl)-2-oxo-2-phenylethanehydrazonoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: N-(4-Bromophenyl)-2-oxo-2-phenylethanehydrazonoyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .

Biology and Medicine: The compound has shown potential in biological applications, including antimicrobial and anticancer activities. It is used in the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its unique chemical properties make it suitable for various applications in materials science .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: N-(4-Bromophenyl)-2-oxo-2-phenylethanehydrazonoyl chloride is unique due to its specific hydrazonoyl chloride moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(1Z)-N-(4-bromophenyl)-2-oxo-2-phenylethanehydrazonoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2O/c15-11-6-8-12(9-7-11)17-18-14(16)13(19)10-4-2-1-3-5-10/h1-9,17H/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMKMEYLBCKTBP-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=N/NC2=CC=C(C=C2)Br)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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